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molecular formula C9H8BrClO B8470063 2-(4-Bromo-2-chloro-phenyl)-propionaldehyde

2-(4-Bromo-2-chloro-phenyl)-propionaldehyde

Cat. No. B8470063
M. Wt: 247.51 g/mol
InChI Key: QYCYRGFWVUHDFI-UHFFFAOYSA-N
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Patent
US08450313B2

Procedure details

Potassium tert-butoxide (7.53 g) was added to a solution 2-chloro-4-bromoacetophenone (CAS Reg. No. 252561-81-2, 10.45 g) and (methoxymethyl)-triphenylphosphosium chloride (21.48 g) in THF (100 ml) at room temperature. The mixture was stirred for 1 h at room temperature. 25% aqueous HCl (90 ml) was added. The resulting mixture was stirred 1 h at room temperature and poured then carefully to a saturated aqueous NaHCO3 solution. After neutralization, the mixture was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and then concentrated to an oil. The residue was purified by flash chromatography (SiO2, EtOAc/heptane 1:4) to give the title compound (8.1 g) as a yellow oil. MS (m/e, ISP neg. ion)=247.2 [M−H+].
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(methoxymethyl)-triphenylphosphosium chloride
Quantity
21.48 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[Cl:17])=O.Cl.[C:19]([O-:22])(O)=O.[Na+]>C1COCC1>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([CH:8]([CH3:7])[CH:19]=[O:22])=[C:11]([Cl:17])[CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.53 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)Br)Cl
Step Two
Name
(methoxymethyl)-triphenylphosphosium chloride
Quantity
21.48 g
Type
reactant
Smiles
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 1 h at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
After neutralization, the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, EtOAc/heptane 1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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